N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Overview
Description
SSAA09E3 is a chemical compound known for its role as an inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV). It is a benzamide derivative that has shown significant potential in inhibiting the entry of the virus into host cells. This compound has been studied extensively for its antiviral properties, particularly in the context of SARS-CoV and related viruses .
Preparation Methods
The synthesis of SSAA09E3 involves several steps The compound is typically prepared through a series of organic reactions, starting with the appropriate benzamide precursorThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
SSAA09E3 undergoes various chemical reactions, primarily focusing on its interaction with viral components. The compound is known to inhibit the fusion of the viral membrane with the host cell membrane, a critical step in the viral entry process. Common reagents used in these reactions include DMSO and other organic solvents. The major product formed from these reactions is the inhibition of viral entry, which is crucial for its antiviral activity .
Scientific Research Applications
SSAA09E3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of viral entry inhibition. In biology and medicine, it is explored for its potential as a therapeutic agent against SARS-CoV and other related viruses. The compound’s ability to inhibit viral entry makes it a valuable tool in the development of antiviral drugs. Additionally, SSAA09E3 is used in industrial applications where antiviral properties are required .
Mechanism of Action
The mechanism of action of SSAA09E3 involves the inhibition of the fusion between the viral membrane and the host cell membrane. This process is crucial for the entry of the virus into the host cell. SSAA09E3 does not affect the initial binding of the virus to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), but rather prevents the subsequent fusion step. This inhibition is achieved through the interaction of SSAA09E3 with specific viral proteins, blocking the conformational changes required for membrane fusion .
Comparison with Similar Compounds
SSAA09E3 is compared with other similar compounds, such as SSAA09E1 and SSAA09E2. While SSAA09E1 blocks the enzymatic functions of cathepsin L, a host protease required for viral entry, SSAA09E3 specifically inhibits the fusion of the viral membrane with the host cell membrane. This unique mechanism of action distinguishes SSAA09E3 from other inhibitors and highlights its potential as a targeted antiviral agent .
Similar Compounds::- SSAA09E1
- SSAA09E2
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGATAYQAZTAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341119 | |
Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52869-18-8 | |
Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-ANTHRAQUINONYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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